2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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Overview
Description
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H14N4O It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a tert-butyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol typically involves the reaction of tert-butyl azide with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The tetrazole ring can be reduced under specific conditions to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.
Uniqueness
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is unique due to the presence of both a tetrazole ring and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-tert-butyltetrazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCZJUFPQUVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-16-8 |
Source
|
Record name | 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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